molecular formula C16H14N4OS B2511064 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one CAS No. 690646-44-7

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one

Cat. No.: B2511064
CAS No.: 690646-44-7
M. Wt: 310.38
InChI Key: DODIWPXFVUXOTO-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one is a complex organic compound featuring a triazole ring, a biphenyl group, and a sulfanyl linkage

Mechanism of Action

Target of Action

The compound 1-([1,1’-biphenyl]-4-yl)-2-((5-amino-1H-1,2,4-triazol-3-yl)thio)ethanone, also known as CBKinase1_020321 or CBKinase1_007921, primarily targets kinases . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .

Mode of Action

CBKinase1_020321 interacts with its kinase targets by occupying the ATP-bound pocket of the kinase . This interaction inhibits the kinase’s activity, thereby disrupting the phosphorylation of specific substrates and the subsequent signal transduction . This mechanism of action is common among Type I/II kinase inhibitors .

Biochemical Pathways

The action of CBKinase1_020321 affects various biochemical pathways. By inhibiting kinase activity, it disrupts signaling pathways related to cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These disruptions can lead to changes in cellular processes and functions .

Pharmacokinetics

Like other kinase inhibitors, its bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The inhibition of kinase activity by CBKinase1_020321 can lead to various molecular and cellular effects. For instance, it can disrupt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis . It can also affect cellular structures and functions by disrupting the structure of the cytoskeleton and cell-cell adhesion .

Action Environment

The action, efficacy, and stability of CBKinase1_020321 can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s health status, genetic factors, and lifestyle factors such as diet and exercise

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-{[1,1’-biphenyl]-4-yl}ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors such as aminoguanidine and carbon disulfide under basic conditions.

    Attachment of the Biphenyl Group: The biphenyl moiety is introduced through a coupling reaction, often using Suzuki or Heck coupling methods.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted biphenyl derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Cancer Research:

Industry:

    Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.

    Pharmaceuticals: Its unique structure allows for the development of new drugs with specific biological activities.

Comparison with Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione share the triazole ring and exhibit similar antimicrobial properties.

    Biphenyl Derivatives: Compounds such as 4-biphenylcarboxylic acid have similar structural features and are used in various chemical applications.

Uniqueness:

    Structural Complexity: The combination of a triazole ring, biphenyl group, and sulfanyl linkage in a single molecule is unique, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c17-15-18-16(20-19-15)22-10-14(21)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODIWPXFVUXOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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